molecular formula C14H14N2O B572789 6-(Benzylamino)-5-methylnicotinaldehyde CAS No. 1355217-99-0

6-(Benzylamino)-5-methylnicotinaldehyde

Cat. No.: B572789
CAS No.: 1355217-99-0
M. Wt: 226.279
InChI Key: SQBGJWKIWWMLIR-UHFFFAOYSA-N
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Description

6-(Benzylamino)-5-methylnicotinaldehyde is a nicotinaldehyde derivative featuring a benzylamino substituent at the 6-position and a methyl group at the 5-position of the pyridine ring. Its aldehyde functional group at the 3-position distinguishes it from related esters, acids, or amides.

Properties

CAS No.

1355217-99-0

Molecular Formula

C14H14N2O

Molecular Weight

226.279

IUPAC Name

6-(benzylamino)-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C14H14N2O/c1-11-7-13(10-17)9-16-14(11)15-8-12-5-3-2-4-6-12/h2-7,9-10H,8H2,1H3,(H,15,16)

InChI Key

SQBGJWKIWWMLIR-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1NCC2=CC=CC=C2)C=O

Synonyms

6-(benzylaMino)-5-Methylnicotinaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Nicotinaldehyde Derivatives

The structural analogs of 6-(Benzylamino)-5-methylnicotinaldehyde primarily differ in the nature of the amino substituents or the functional groups on the pyridine ring. Key examples include:

6-(Dimethylamino)-5-methylnicotinaldehyde
  • Substituents: Dimethylamino group at the 6-position.
  • This may influence solubility or stability in synthetic applications .
6-(Benzyl(methyl)amino)-5-methylnicotinaldehyde
  • Substituents: Benzyl(methyl)amino group at the 6-position.
  • Key Differences : The secondary amine (vs. primary in the target compound) introduces steric hindrance, which could affect hydrogen-bonding capacity and interactions with biological targets or reagents .
Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate
  • Substituents: Ester (carboxylate), cyano, and phenyl groups.
  • Key Differences: The ester and cyano groups modify polarity and reactivity. The absence of an aldehyde limits its utility in reactions requiring aldehyde-specific chemistry, such as condensation reactions .

Physical and Spectral Properties

Compound Class Physical State Melting Point (°C) Notable Spectral Features (NMR/IR)
Pyrimidine carboxylate derivatives (e.g., 12g, 12i) Solid 109–145 1H-NMR: Aromatic protons (δ 7.2–8.1 ppm), ester carbonyl (δ ~170 ppm)
Coumarin derivatives (e.g., compounds 1–11) Solid Not reported IR: Hydroxyl (~3200 cm⁻¹), carbonyl (~1650 cm⁻¹)
Nicotinaldehyde analogs (e.g., 6-(benzyl(methyl)amino)-5-methylnicotinaldehyde) Likely oil Not reported 1H-NMR: Aldehyde proton (δ ~9.5–10 ppm), benzyl protons (δ ~4.5–5 ppm)

The target compound is hypothesized to exist as an oil, similar to pyrimidine derivatives with sulfinyl groups (e.g., 16a–c), due to the aldehyde’s lower polarity compared to carboxylate esters or acids .

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